molecular formula C18H21NO B106813 (R)-2-(Methoxydiphenylmethyl)pyrrolidine CAS No. 948595-05-9

(R)-2-(Methoxydiphenylmethyl)pyrrolidine

Cat. No.: B106813
CAS No.: 948595-05-9
M. Wt: 267.4 g/mol
InChI Key: CGUGCZSRPDCLBT-QGZVFWFLSA-N
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Description

®-2-(Methoxydiphenylmethyl)pyrrolidine: is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a methoxy group attached to a diphenylmethyl moiety, which is further connected to a pyrrolidine ring

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: ®-2-(Methoxydiphenylmethyl)pyrrolidine is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.

Biology

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which could be useful in drug development.

    Receptor Binding: Research explores its binding affinity to various biological receptors, contributing to the understanding of receptor-ligand interactions.

Medicine

    Pharmaceutical Development: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Drug Design: The compound’s structure serves as a template for designing new drugs with improved efficacy and safety profiles.

Industry

    Material Science: ®-2-(Methoxydiphenylmethyl)pyrrolidine is used in the synthesis of advanced materials with unique properties.

    Agrochemicals: It is explored for its potential use in the development of new agrochemicals with enhanced activity and selectivity.

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can involve various biochemical processes. For example, evolved variants of cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium employ high-valent oxo-iron (IV) species to catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination .

Safety and Hazards

The safety and hazards associated with pyrrolidine derivatives can vary depending on their specific structure and usage. For example, pyrrolizidine alkaloids, which are a type of pyrrolidine derivative, have been associated with health risks .

Future Directions

The future directions of research on pyrrolidine derivatives are promising. For instance, there is considerable interest in the development of new pyrrolidine-based drugs due to their diverse pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Methoxydiphenylmethyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine and methoxydiphenylmethanol.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalysts: Catalysts such as Lewis acids (e.g., titanium tetrachloride) or bases (e.g., sodium hydride) are often employed to facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at low temperatures (0-5°C) and allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Methoxydiphenylmethyl)pyrrolidine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification Techniques: Employing advanced purification techniques such as chromatography or crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-2-(Methoxydiphenylmethyl)pyrrolidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation Products: N-oxides, ketones, or aldehydes.

    Reduction Products: Amines, alcohols, or hydrocarbons.

    Substitution Products: Various substituted pyrrolidines with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Methoxydiphenylmethyl)pyrrolidine: The enantiomer of the compound, differing in its chiral configuration.

    Diphenylmethylpyrrolidine: Lacks the methoxy group, resulting in different chemical and biological properties.

    Methoxydiphenylmethane: Contains the methoxy and diphenylmethyl groups but lacks the pyrrolidine ring.

Uniqueness

    Chirality: The ®-configuration imparts unique stereochemical properties, influencing its reactivity and interactions.

    Functional Groups: The presence of both methoxy and diphenylmethyl groups enhances its versatility in chemical reactions and biological interactions.

    Structural Rigidity: The pyrrolidine ring provides a stable framework, contributing to the compound’s overall stability and effectiveness.

Properties

IUPAC Name

(2R)-2-[methoxy(diphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUGCZSRPDCLBT-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584827
Record name (2R)-2-[Methoxy(diphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948595-05-9
Record name (2R)-2-[Methoxy(diphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(Methoxydiphenylmethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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